molecular formula C13H10F2O B6373272 2-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95% CAS No. 1261893-63-3

2-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95%

Cat. No. B6373272
CAS RN: 1261893-63-3
M. Wt: 220.21 g/mol
InChI Key: LOQABYOGMCXONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95% (2F5FMPP-95) is an important organic compound and is widely used in a variety of scientific research applications. It is a white solid, soluble in polar solvents such as ethanol and acetone, and is commonly used in the synthesis of various organic compounds. 2F5FMPP-95 can be synthesized through a variety of methods, including the use of Grignard reagents and the reaction of 2-fluoro-5-methylbenzotrifluoride with phenol, among others. In addition, 2F5FMPP-95 has been found to have a number of biochemical and physiological effects, as well as a variety of advantages and limitations for lab experiments.

Mechanism of Action

2-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95% acts as a proton donor, donating a proton to an acceptor molecule in order to form a new bond. This process is known as proton transfer and is the basis for many chemical reactions. In addition, 2-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95% can act as a Lewis acid, accepting a pair of electrons from an electron donor molecule in order to form a new bond.
Biochemical and Physiological Effects
2-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95% has been found to have a number of biochemical and physiological effects. It has been found to be an inhibitor of several enzymes, including cytochrome P450 2C19, cytochrome P450 3A4, and cytochrome P450 2D6. In addition, 2-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95% has been found to be an agonist of the G protein-coupled receptor GPR40, which is involved in glucose metabolism.

Advantages and Limitations for Lab Experiments

2-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is a white solid, soluble in polar solvents such as ethanol and acetone, and is relatively stable. In addition, it is relatively inexpensive and is widely available. However, 2-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95% does have some limitations for use in laboratory experiments. It is a strong acid and can be corrosive, and it is also toxic and should be handled with care.

Future Directions

2-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95% has a wide range of potential future applications. It could be used in the synthesis of new pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, it could be used in the synthesis of polymers, catalysts, and other materials for use in industrial applications. Furthermore, 2-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95% could be studied further to better understand its biochemical and physiological effects, as well as its potential therapeutic applications.

Synthesis Methods

2-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95% can be synthesized using a variety of methods, including the use of Grignard reagents and the reaction of 2-fluoro-5-methylbenzotrifluoride (2F5MBT) with phenol. The Grignard reagent synthesis involves the reaction of 2F5MBT with magnesium metal in an ether solvent. The reaction of 2F5MBT with phenol involves the reaction of 2F5MBT with phenol in an aqueous solution in the presence of a base such as potassium hydroxide. This reaction yields 2-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95% as a white solid.

Scientific Research Applications

2-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95% is widely used in a variety of scientific research applications. It is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 2-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95% is used in the synthesis of polymers, catalysts, and other materials for use in a variety of industrial applications.

properties

IUPAC Name

2-fluoro-5-(3-fluoro-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-10(3-2-4-11(8)14)9-5-6-12(15)13(16)7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQABYOGMCXONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684169
Record name 3',4-Difluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261893-63-3
Record name [1,1′-Biphenyl]-3-ol, 3′,4-difluoro-2′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261893-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4-Difluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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